4-aminobenzene-1,2-diol
Overview
Description
4-aminobenzene-1,2-diol, also known as 4-Amino-1,2-benzenediol, is an organic compound with the molecular formula C6H7NO2. It is a derivative of catechol, featuring an amino group at the fourth position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-aminobenzene-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4-nitrocatechol. The process typically includes the following steps:
Nitration of Catechol: Catechol is nitrated to form 4-nitrocatechol.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Raw Material Preparation: Catechol is used as the starting material.
Nitration and Reduction: The nitration of catechol followed by reduction to produce this compound.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
4-aminobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be further reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and hydrochloric acid are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Further reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-aminobenzene-1,2-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-aminobenzene-1,2-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound can act as a ligand, binding to metal ions and forming complexes that are useful in catalysis and other applications .
Comparison with Similar Compounds
Catechol: Lacks the amino group.
Dopamine: Contains an ethylamine side chain.
Norepinephrine: Contains an ethylamine side chain with an additional hydroxyl group.
Epinephrine: Similar to norepinephrine but with a methyl group on the amine.
4-aminobenzene-1,2-diol stands out due to its specific structure and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-aminobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUXRBROABJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156569 | |
Record name | 4-Aminocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13047-04-6 | |
Record name | 4-Aminocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13047-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Aminocatechol contribute to the toxicity of certain mushrooms?
A1: 4-Aminocatechol is not inherently present in toxic mushrooms like Agaricus bisporus but is generated through a metabolic pathway. [, ] The mushroom initially contains gamma-L-glutaminyl-4-hydroxybenzene, which undergoes enzymatic hydroxylation and oxidation to form gamma-L-glutaminyl-3,4-benzoquinone. This compound can then non-enzymatically transform into 2-hydroxy-4-iminoquinone (also known as 2-hydroxy-4-imino-2,5-cyclohexadiene-1-one), which shares identical spectral properties with the air-oxidized form of 4-aminocatechol. [] Furthermore, the action of gamma-glutamyl transpeptidase (GGTP) on gamma-L-glutaminyl-3,4-dihydroxybenzene, another intermediate in this pathway, directly releases 4-aminocatechol. [] This compound is prone to autoxidation, generating free radicals that contribute to cellular damage, particularly targeting sulfhydryl groups. []
Q2: What is the role of gamma-glutamyl transpeptidase (GGTP) in the toxicity associated with 4-Aminocatechol?
A2: GGTP plays a crucial role in activating the toxic pathway of 4-Aminocatechol. Studies utilizing a non-cleavable analog, N2-methyl-gamma-glutaminyl-3,4-dihydroxybenzene (MeGDHB), demonstrated significantly reduced toxicity compared to the parent compound, gamma-L-glutaminyl-3,4-dihydroxybenzene (GDHB). [] This difference arises because GGTP can cleave GDHB, releasing free 4-Aminocatechol, while MeGDHB remains resistant to GGTP cleavage. Consequently, the absence of free 4-Aminocatechol in the case of MeGDHB significantly reduces toxicity, highlighting GGTP's pivotal role in mediating the toxic effects. []
Q3: Can you describe the chemical structure and characteristics of 4-Aminocatechol?
A3: 4-Aminocatechol, also known as 4-aminobenzene-1,2-diol, has the molecular formula C6H7NO2. While specific spectroscopic data from these studies is limited, research utilizing electron spin resonance (ESR) spectroscopy has been conducted to analyze the free radicals generated during the oxidation of 4-Aminocatechol. [] This technique provides valuable insights into the structural dynamics and properties of these reactive species, which are relevant to understanding the compound's toxicity.
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